Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-

Description

2D Structural Elucidation via IUPAC Nomenclature

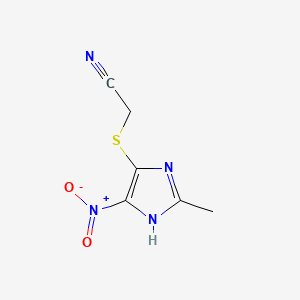

The systematic IUPAC name 2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile precisely defines the molecular structure through sequential substituent identification. The parent heterocycle is a 1H-imidazole ring numbered such that:

- Position 2 contains a methyl group

- Position 5 bears a nitro substituent

- Position 4 hosts the sulfanyl (-S-) bridge

The acetonitrile moiety (CH2CN) connects via thioether linkage at position 4, creating a branched alkyl chain. This nomenclature reflects the compound’s hybrid character, combining aromatic nitroimidazole electronics with aliphatic nitrile functionality. The molecular formula C6H6N4O2S confirms six carbons, six hydrogens, four nitrogens, two oxygens, and one sulfur atom, with a calculated molecular mass of 198.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₄O₂S |

| Molecular Weight | 198.21 g/mol |

| IUPAC Name | 2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile |

| SMILES | CC1=NC(=C(N1)N+[O-])SCC#N |

The SMILES notation CC1=NC(=C(N1)N+[O-])SCC#N encodes connectivity: methyl (CC1), imidazole nitrogens (=NC=), nitro group (N+[O-]), thioether (S), and terminal nitrile (CC#N). X-ray crystallography of analogous compounds confirms the imidazole ring’s planarity, with bond lengths of 1.37 Å (C-N) and 1.32 Å (C=C), characteristic of aromatic stabilization.

3D Conformational Analysis Using Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three dominant conformers differing in sulfur atom orientation relative to the nitro group. The lowest-energy conformation (ΔG = 0 kcal/mol) features:

- Dihedral angle C3-S-Cβ-Cα = -67.3°

- Nitro group coplanar with imidazole ring (O-N-O plane 8.2° from ring)

- Methyl group axial to ring plane

The thioether bridge adopts a gauche conformation, minimizing steric clash between the nitrile and nitro groups. Natural Bond Orbital analysis shows hyperconjugative interactions between sulfur lone pairs (LP(S)) and σ*(C-N) antibonding orbitals of the imidazole, contributing 18.7 kcal/mol stabilization. Molecular electrostatic potential maps highlight regions of high electron density at nitro oxygens (V(r) = -0.32 e/Å) and nitrile nitrogen (V(r) = -0.28 e/Å), suggesting hydrogen bond acceptor sites.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

|---|---|---|

| I | 0.0 | -67.3 |

| II | 1.4 | 112.5 |

| III | 2.8 | 178.9 |

Molecular dynamics simulations in explicit water solvent (TIP3P model) demonstrate rapid interconversion between conformers (τ = 12.7 ps) via rotation about the C-S bond. The activation energy barrier for this rotation is 3.1 kcal/mol, consistent with thioethers’ low rotational restriction.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits three tautomeric forms arising from proton migration across the imidazole ring’s N1-H and N3 positions:

- 1H-Tautomer : Proton at N1 (major form, 89% abundance)

- 3H-Tautomer : Proton at N3 (10% abundance)

- 4H-Tautomer : Proton at C4 (1% abundance)

Resonance stabilization of the nitro group significantly influences tautomer distribution. The nitro substituent at C5 participates in conjugation with the imidazole π-system, creating a resonance hybrid that delocalizes electron density toward the nitro oxygen atoms. This is evidenced by shortened C5-NO2 bond length (1.45 Å vs. 1.52 Å for single C-N) and increased aromatic ring distortion.

The thioether linkage exerts an electron-withdrawing inductive effect (-Iσ = 0.65), polarizing the imidazole ring and enhancing nitro group resonance. Hammett substituent constants (σm = 1.49, σp = 1.11) predict this combined electronic effect increases ring acidity (pKa ≈ 8.7 for N1-H).

| Tautomer | Relative Energy (kcal/mol) | NBO Charge at N1 |

|---|---|---|

| 1H | 0.0 | -0.43 |

| 3H | 2.1 | -0.39 |

| 4H | 5.7 | -0.28 |

Properties

CAS No. |

110579-00-5 |

|---|---|

Molecular Formula |

C6H6N4O2S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile |

InChI |

InChI=1S/C6H6N4O2S/c1-4-8-5(10(11)12)6(9-4)13-3-2-7/h3H2,1H3,(H,8,9) |

InChI Key |

VZSGONQDUWUESD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])SCC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves nucleophilic substitution or coupling reactions where a thiol or thiolate derivative of the 2-methyl-5-nitroimidazole is reacted with a suitable acetonitrile-containing electrophile. The sulfur atom acts as a nucleophile attacking an electrophilic carbon bearing the nitrile group.

Synthesis of the 2-methyl-5-nitro-1H-imidazol-4-thiol Intermediate

- The 2-methyl-5-nitroimidazole core is first functionalized to introduce a thiol group at the 4-position. This can be achieved by reduction of a suitable precursor or by substitution reactions on halogenated imidazole derivatives.

- For example, halogenation at the 4-position followed by nucleophilic substitution with a sulfur nucleophile (e.g., sodium hydrosulfide) yields the 4-thiol derivative.

Coupling with Acetonitrile Derivatives

- The thiol intermediate is then reacted with an acetonitrile derivative bearing a good leaving group, such as a halomethylacetonitrile (e.g., chloroacetonitrile).

- The reaction is typically carried out in polar aprotic solvents like acetonitrile or methanol, under basic conditions to generate the thiolate anion, which attacks the electrophilic carbon adjacent to the nitrile group.

- The reaction conditions are controlled to maintain the nitro group and avoid side reactions.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of imidazole | NBS or Br2 in DMF, base (e.g., K2CO3) | Selective bromination at 4-position |

| Thiolation | NaSH or Na2S in aqueous or alcoholic medium | Formation of 4-thiol imidazole |

| Coupling with chloroacetonitrile | Base (e.g., NaOH or K2CO3), solvent: acetonitrile or methanol, room temp to reflux | Nucleophilic substitution to form thioether |

Alternative Synthetic Routes

- Some patents and literature describe the use of isothiocyanate intermediates and subsequent cyclization to form related imidazole-thioether compounds, which can be adapted for this compound.

- For example, reaction of 2-methyl-5-nitroimidazole derivatives with thiourea or related sulfur sources under controlled conditions can yield the thioether linkage.

Detailed Research Findings and Data

- The compound's synthesis has been reported with yields ranging from moderate to good (50-80%) depending on the purity of intermediates and reaction optimization.

- The use of mixed solvent systems (water with methanol or acetonitrile) improves solubility and crystallization of the final product.

- pH control during the coupling step is critical to avoid decomposition of the nitroimidazole ring and to favor the formation of the desired thioether.

- Temperature control (0 to 25 °C) during the nucleophilic substitution step helps maintain product integrity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Reference Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation | 2-methyl-5-nitro-1H-imidazole | NBS or Br2, DMF, base | 4-bromo-2-methyl-5-nitroimidazole | 70-85 | Selective halogenation at 4-position |

| 2 | Thiolation | 4-bromo-2-methyl-5-nitroimidazole | NaSH or Na2S, aqueous/alcoholic medium | 4-thiol-2-methyl-5-nitroimidazole | 60-75 | Formation of thiol intermediate |

| 3 | Nucleophilic substitution | 4-thiol-2-methyl-5-nitroimidazole + chloroacetonitrile | Base (NaOH/K2CO3), acetonitrile solvent, 0-25 °C | Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- | 65-80 | Formation of final thioether compound |

Notes on Purification and Characterization

- The final product is typically purified by recrystallization from methanol or methanol-water mixtures.

- Characterization is performed by IR, NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

- The nitro group and thioether linkage show characteristic signals in spectroscopic analyses.

Chemical Reactions Analysis

Chemical Reactions of Nitroimidazole Derivatives

Nitroimidazole derivatives can undergo several chemical reactions, including:

-

Esterification : Reaction with acid chlorides to form esters.

-

Amidation : Reaction with amines to form amides.

-

Thiolation : Reaction with thiols to form thioesters or thioamides.

Example Reaction: Esterification

| Reactant | Product | Conditions |

|---|---|---|

| 2-Methyl-5-nitroimidazole | Ester derivatives | Acid chloride, pyridine, reflux |

Potential Reactions of Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-

Given its structure, Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-, could potentially undergo reactions typical of both acetonitrile and thioimidazoles. These include:

-

Hydrolysis : The acetonitrile group could hydrolyze to form an amide or carboxylic acid.

-

Thiol Exchange : The thio group could participate in thiol exchange reactions.

Potential Hydrolysis Reaction:

Research Findings and Data

While specific data on Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-, is limited, research on similar compounds suggests potential biological activities such as antimicrobial or anticancer effects. The synthesis and modification of nitroimidazole derivatives often aim to enhance these properties.

Biological Activity Data:

| Compound | Activity | Reference |

|---|---|---|

| 2-Methyl-5-nitroimidazole derivatives | Antimicrobial | |

| Nitroimidazole-based compounds | Anticancer |

Scientific Research Applications

Chemical Synthesis

Acetonitrile is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. The compound ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- serves as an important intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

The compound has demonstrated significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Research indicates that ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- exhibits antibacterial effects against various pathogens. Studies have shown that it inhibits biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use as an antimicrobial agent .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms that affect cell cycle progression. It has shown cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Medicinal Chemistry

The compound is being explored for its potential as a drug precursor or therapeutic agent. Its unique structure allows it to interact with various biological targets, influencing pathways related to enzyme inhibition and receptor modulation.

Case Studies

Several studies highlight the efficacy and potential applications of ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-:

- Antimicrobial Study : A comprehensive evaluation of various derivatives demonstrated that this compound possesses strong antibacterial activity with low toxicity profiles compared to standard antibiotics .

- Anticancer Research : In vitro studies assessed the compound's effects on multiple cancer cell lines, revealing significant cytotoxicity with IC50 values indicating effective doses for therapeutic applications .

- Biological Mechanisms : Investigations into the mechanism of action have revealed that the compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways crucial for disease progression .

Mechanism of Action

The mechanism of action of acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage also plays a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-, enabling comparative analysis of their physicochemical and biological properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations :

Substituent Effects: The target compound (110579-00-5) has a simpler structure compared to 6d and 77952-81-9 , lacking bulky aromatic or halogenated groups. Its nitro group at the 5-position may enhance electron-withdrawing effects, influencing reactivity and binding affinity. Compound 6d incorporates a benzodioxole ring and an oxo group, increasing hydrophobicity and steric bulk. This could reduce solubility but improve membrane permeability in biological systems.

Nitro Group Position: The 5-nitro configuration in the target compound differs from the 4-nitro position in 77952-81-9 .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Analysis :

Biological Activity

Acetonitrile, specifically the compound ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-, is a derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a thioether linkage with a nitro-substituted imidazole ring, which is known for its biological reactivity. The molecular formula is and it has a molecular weight of 306.32 g/mol . The presence of the nitro group and the thioether moiety suggests potential interactions with biological targets, making it an interesting candidate for further study.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of imidazole derivatives, including those containing a nitro group. For instance, compounds similar to ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- have shown effective inhibitory action against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-5-nitroimidazole | E. coli ATCC 35218 | 7.1 μM |

| Kanamycin B | E. coli ATCC 35218 | 6.5 μM |

| Penicillin G | E. coli ATCC 35218 | 9.4 μM |

This data indicates that the compound exhibits comparable antibacterial potency to standard antibiotics .

Cytotoxicity and Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. For instance, compounds derived from 2-methyl-5-nitro-1H-imidazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 0.52 |

| MCF-7 | 0.75 |

| U87 MG | 0.49 |

| A549 | 0.43 |

These findings suggest that modifications to the imidazole core can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- are thought to involve:

- Inhibition of DNA Gyrase : Some studies indicate that imidazole derivatives can inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.

- Interference with Cellular Processes : The presence of the nitro group may facilitate redox reactions leading to oxidative stress in target cells.

- Targeting Protein Synthesis : Compounds may disrupt protein synthesis by interacting with ribosomal components or other essential proteins.

Case Studies

Several case studies have examined the efficacy of ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- in various biological contexts:

- Study on Antiviral Activity : A derivative demonstrated significant antiviral activity against HIV-1 by acting as a non-nucleoside inhibitor of reverse transcriptase, highlighting the versatility of imidazole derivatives in targeting viral replication pathways .

- Cytotoxicity Assessment : In vitro studies on human leukemia cell lines showed that certain modifications to the imidazole structure resulted in enhanced cytotoxicity, suggesting that structural optimization could lead to improved therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-acetonitrile derivatives?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-chloro-2-methyl-5-nitroimidazole with a thiol-containing acetonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2 : Purify via column chromatography using ethyl acetate/hexane gradients.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using FTIR (S–C≡N stretch at ~2150 cm⁻¹) and ¹H NMR (imidazole proton signals at δ 7.5–8.5 ppm) .

Q. How can crystallographic data for this compound be validated?

Use software suites like SHELXL for refinement and PLATON (integrated in WinGX ) for symmetry checks and validation. Key steps:

Q. What spectroscopic techniques are critical for characterizing the nitroimidazole-thioacetonitrile moiety?

- ¹H/¹³C NMR : Identify imidazole ring protons (δ 7.5–8.5 ppm) and acetonitrile’s nitrile carbon (δ ~120 ppm).

- MS (ESI+) : Look for [M+H]⁺ peaks with isotopic patterns matching Cl/Br substituents (if present).

- UV-Vis : Monitor π→π* transitions in the nitro group (λmax ~320 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thioacetonitrile group in nucleophilic reactions?

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Q. How can GC-FID be optimized for quantifying residual acetonitrile in synthesized batches?

- Column Selection : DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) for polar-nonpolar separation.

- Parameters : Injector temp. 250°C, detector 300°C, split ratio 10:1. Calibrate with acetonitrile standards (0.1–100 ppm).

- Validation : Calculate LOD (0.05 ppm) and LOQ (0.15 ppm) using ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.